molecular formula C11H11N5O4S B14706941 Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone CAS No. 15154-25-3

Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone

Cat. No.: B14706941
CAS No.: 15154-25-3
M. Wt: 309.30 g/mol
InChI Key: MEBZPTVCYFEIFD-WLRTZDKTSA-N
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Description

Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a nitrofuran ring, an isoxazole ring, and a thiosemicarbazone moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone typically involves multiple steps:

    Formation of the Nitrofuryl Intermediate: The initial step involves the nitration of furan to form 5-nitro-2-furaldehyde.

    Isoxazole Ring Formation: The 5-nitro-2-furaldehyde is then reacted with an appropriate reagent to form the isoxazole ring.

    Ketone Formation: The isoxazole intermediate is further reacted to introduce the ketone group.

    Thiosemicarbazone Formation: Finally, the ketone intermediate is reacted with thiosemicarbazide under acidic or basic conditions to form the desired thiosemicarbazone compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and using catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: The nitrofuran ring can be oxidized to form different oxidation products.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Products include various oxidized derivatives of the nitrofuran ring.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, disrupting their normal function.

    Pathways Involved: It may interfere with cellular pathways such as DNA synthesis and repair, leading to cell death in microbial or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-(5-nitro-2-furyl)pyrazole
  • 5-Nitro-2-furaldehyde thiosemicarbazone

Comparison

Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone is unique due to its combined structural features of a nitrofuran ring, an isoxazole ring, and a thiosemicarbazone moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds.

Properties

CAS No.

15154-25-3

Molecular Formula

C11H11N5O4S

Molecular Weight

309.30 g/mol

IUPAC Name

[(E)-1-[5-methyl-3-(5-nitrofuran-2-yl)-1,2-oxazol-4-yl]ethylideneamino]thiourea

InChI

InChI=1S/C11H11N5O4S/c1-5(13-14-11(12)21)9-6(2)20-15-10(9)7-3-4-8(19-7)16(17)18/h3-4H,1-2H3,(H3,12,14,21)/b13-5+

InChI Key

MEBZPTVCYFEIFD-WLRTZDKTSA-N

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=C(O2)[N+](=O)[O-])/C(=N/NC(=S)N)/C

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(O2)[N+](=O)[O-])C(=NNC(=S)N)C

Origin of Product

United States

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